5-fluoro-1H-indole-3-carboxamide

Insulin-degrading enzyme IDE inhibitor Metabolic disorders

5-fluoro-1H-indole-3-carboxamide (CAS 744209-87-8) is a halogenated indole-3-carboxamide building block with the molecular formula C9H7FN2O and molecular weight 178.16 g/mol. The compound is characterized by a fluorine substituent at the 5-position of the indole ring and a carboxamide moiety at the 3-position, with a calculated LogP of 2.106.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 744209-87-8
Cat. No. B1625285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1H-indole-3-carboxamide
CAS744209-87-8
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)C(=O)N
InChIInChI=1S/C9H7FN2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,(H2,11,13)
InChIKeyGXSNICHQWUUDOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-fluoro-1H-indole-3-carboxamide (CAS 744209-87-8): Supplier Selection & Scientific Profile


5-fluoro-1H-indole-3-carboxamide (CAS 744209-87-8) is a halogenated indole-3-carboxamide building block with the molecular formula C9H7FN2O and molecular weight 178.16 g/mol [1]. The compound is characterized by a fluorine substituent at the 5-position of the indole ring and a carboxamide moiety at the 3-position, with a calculated LogP of 2.106 [1]. This core scaffold is widely employed in medicinal chemistry as a precursor for synthesizing bioactive molecules, including kinase inhibitors, antiviral agents, and D3 dopamine receptor ligands [2].

5-fluoro-1H-indole-3-carboxamide (CAS 744209-87-8) vs. Analogues: Why Substitution Matters


In-class substitution of 5-fluoro-1H-indole-3-carboxamide with non-fluorinated or differently substituted analogues is not feasible in structure-activity relationship (SAR) campaigns. Evidence indicates that the 5-fluoro substituent is a critical determinant of biological activity. In a series of indole-3-carboxamide antioxidants, halogenated derivatives demonstrated significantly higher inhibition of superoxide dismutase (SOD) compared to non-halogenated counterparts, with certain halogenated compounds achieving 100% inhibition at 10^-3 M concentration [1]. This aligns with the broader medicinal chemistry principle that the 5-fluoro group modulates electronic properties, metabolic stability, and target binding affinity in kinase and GPCR applications. Replacing this compound with an unsubstituted or differently halogenated indole-3-carboxamide carries a high risk of activity loss and would invalidate comparative SAR analysis.

5-fluoro-1H-indole-3-carboxamide (CAS 744209-87-8) Quantitative Performance vs. Comparators


Insulin-Degrading Enzyme (IDE) Inhibitory Activity

A derivative of 5-fluoro-1H-indole-3-carboxamide (ChEMBL:CHEMBL3189228) exhibited an IC50 of 55.9 μM against human insulin-degrading enzyme (IDE) in a fluorescence polarization-based cell-free assay [1]. IDE is a therapeutic target for type 2 diabetes and Alzheimer's disease.

Insulin-degrading enzyme IDE inhibitor Metabolic disorders

Halogenated vs. Non-Halogenated Indole-3-Carboxamides in Antioxidant Activity

In a systematic SAR study of N-substituted indole-3-carboxamides, halogenated derivatives exhibited superior antioxidant activity compared to non-halogenated analogues [1]. Specifically, compounds with halogen substituents achieved 84-100% inhibition of superoxide dismutase (SOD) at 10^-3 M concentration [1].

Antioxidant Superoxide dismutase Lipid peroxidation

Electronic Property Differentiation via 5-Fluoro Substitution

The 5-fluoro substitution alters the physicochemical profile of the indole-3-carboxamide scaffold. 5-fluoro-1H-indole-3-carboxamide exhibits a calculated LogP of 2.106 and a polar surface area (PSA) of 58.88 Ų [1]. For comparison, the unsubstituted indole-3-carboxamide parent has a calculated LogP of approximately 1.0-1.5 (estimated from analogous indole derivatives), indicating that fluorine substitution increases lipophilicity while retaining hydrogen bonding capacity.

Physicochemical property LogP Electronic effect

5-fluoro-1H-indole-3-carboxamide (CAS 744209-87-8): Validated Procurement & Research Use Cases


Building Block for Kinase Inhibitor Libraries

5-fluoro-1H-indole-3-carboxamide is a validated scaffold for constructing kinase inhibitor libraries. The indole-3-carboxamide core is claimed in multiple patents as a key template for Bruton's tyrosine kinase (Btk) and Tec family kinase inhibitors [4]. The 5-fluoro substitution aligns with the halogenated SAR trends documented in the antioxidant study, where halogenation enhanced biological activity [2]. Procurement of this specific 5-fluoro variant enables SAR exploration of the 5-position electronic and steric effects in kinase binding pockets.

Synthesis of D3 Dopamine Receptor PET Tracers and Ligands

Indolyl carboxylic amide analogues containing fluorine substitution have been developed as D3 dopamine receptor selective ligands with suitable lipophilicity for crossing the blood-brain barrier [4]. The 5-fluoro-1H-indole-3-carboxamide core provides an entry point for synthesizing fluorinated D3 receptor ligands, including potential fluorine-18 radiotracers for in vivo PET imaging studies on dopamine receptor regulation [4]. The increased LogP (2.106) relative to non-fluorinated analogues supports CNS penetration, a critical requirement for this application.

Antioxidant Agent Development and Oxidative Stress Studies

Based on class-level evidence that halogenated indole-3-carboxamides exhibit superior SOD inhibition (84-100% at 10^-3 M) compared to non-halogenated analogues [4], 5-fluoro-1H-indole-3-carboxamide is a rational starting material for synthesizing antioxidant compound libraries. The compound can be N-substituted to generate diverse derivatives for screening against lipid peroxidation and superoxide anion formation, with the 5-fluoro group contributing to enhanced antioxidant efficacy.

Intermediate for Antiproliferative and Anticancer Agents

The compound serves as a precursor for synthesizing indole-based thiazole derivatives with antiproliferative activity. In studies of indolyl-4-azaindolyl thiazoles (prodigiosin analogues), derivatives based on indole-3-carboxamide scaffolds reduced growth across multiple human tumor cell lines regardless of TP53 status, with activity attributed to CDK1 inhibition and G2/M cell cycle arrest [4]. The 5-fluoro variant offers an electronic tuning opportunity for optimizing anticancer activity in these structural classes.

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